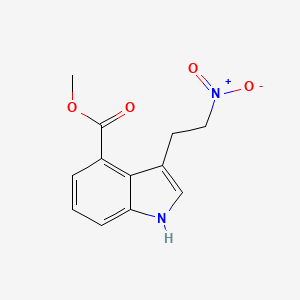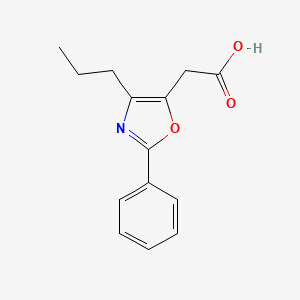![molecular formula C12H11N3O3S2 B7880040 [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B7880040.png)
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides, with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group is introduced through a nucleophilic substitution reaction, where an amine group reacts with a suitable electrophile.
Attachment of the Thioacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as conductivity and stability.
Industry: It is used in the synthesis of other complex molecules and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
2-Amino-1,3,4-thiadiazole: Studied for its potential as an anti-inflammatory and anticonvulsant agent.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Explored for its antioxidant and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-7-4-2-3-5-8(7)13-10(18)11-14-15-12(20-11)19-6-9(16)17/h2-5H,6H2,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMUQALKMADHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(S2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate](/img/structure/B7879967.png)

![3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B7879980.png)
![Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate](/img/structure/B7879987.png)
![4-(4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B7879995.png)
![4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine](/img/structure/B7880019.png)
![2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B7880027.png)
![N-[(10-oxo-1,2,4,5,6,10-hexahydro-3H-1,5-methanopyrido[1,2-d][1,4]diazocin-3-yl)carbonothioyl]glycine](/img/structure/B7880028.png)
![[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid](/img/structure/B7880030.png)
![Ethyl 1-(5-cyano-4-(3-nitrophenyl)-6-{[(trifluoromethyl)sulfonyl]oxy}pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B7880036.png)
![ethyl [2,3-dioxo-4-(pyridin-4-ylmethyl)-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl]acetate](/img/structure/B7880042.png)
![2-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7880051.png)
![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-4-piperidinecarboxylic acid](/img/structure/B7880054.png)
